molecular formula C22H22ClNO4 B11398546 N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)propanamide

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)propanamide

Cat. No.: B11398546
M. Wt: 399.9 g/mol
InChI Key: FLGSBHBDBWDHKH-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)PROPANAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, a furan ring, and a methoxyphenoxy moiety. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)PROPANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with furan-2-ylmethanamine to form an intermediate, which is then reacted with 2-(2-methoxyphenoxy)propanoic acid under amide coupling conditions. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions include various substituted amides, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)PROPANAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)PROPANAMIDE
  • N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)PROPANAMIDE

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)PROPANAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C22H22ClNO4

Molecular Weight

399.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)propanamide

InChI

InChI=1S/C22H22ClNO4/c1-16(28-21-8-4-3-7-20(21)26-2)22(25)24(15-19-6-5-13-27-19)14-17-9-11-18(23)12-10-17/h3-13,16H,14-15H2,1-2H3

InChI Key

FLGSBHBDBWDHKH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=CC=C(C=C1)Cl)CC2=CC=CO2)OC3=CC=CC=C3OC

Origin of Product

United States

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